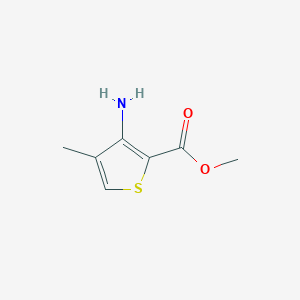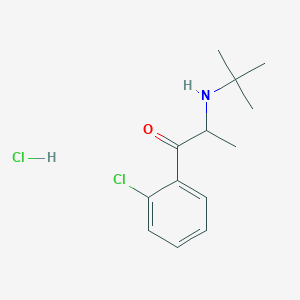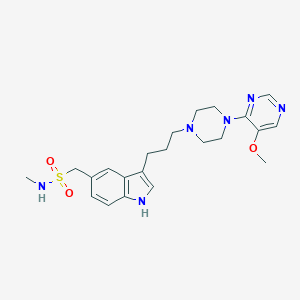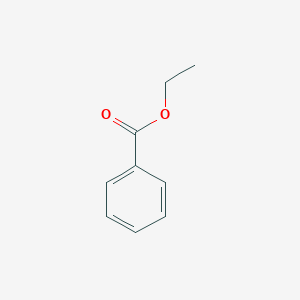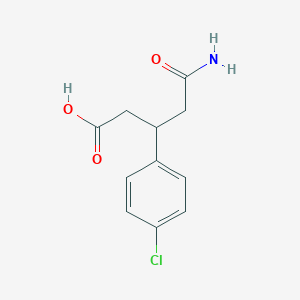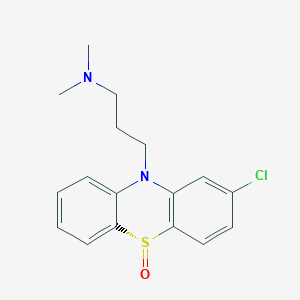
Chlorpromazine sulfoxide
Overview
Description
Chlorpromazine Sulfoxide is a derivative of Chlorpromazine Hydrochloride . It is a dopamine antagonist of the typical antipsychotic class of medications possessing additional antiadrenergic, antiserotonergic, anticholinergic, and antihistaminergic properties used for schizophrenia treatment . It is also used in adults to treat nausea and vomiting, anxiety before surgery, chronic hiccups, acute intermittent porphyria, and symptoms of tetanus .
Molecular Structure Analysis
The molecular structure of this compound is C17H19ClN2OS . The sulfoxide metabolite of chlorpromazine had a different conformation of the side chain. A boat axial conformation of the sulfoxy group was found for both metabolites .
Chemical Reactions Analysis
This compound is produced throughout the photolytic and photocatalytic conversions of chlorpromazine under aerobic conditions . The sulfoxide derivative of chlorpromazine does not appreciably bind to calmodulin and also fails to enhance the inward current .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases. For instance, PubChem provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Scientific Research Applications
Mechanism and Metabolic Pathways : Chlorpromazine undergoes various metabolic pathways, including sulfoxidation to form chlorpromazine sulfoxide. This process has been studied in different pH conditions, revealing insights into the mechanisms of its oxidation and formation of the sulfoxide metabolite (Zhang et al., 2014).
Biological Effects : Studies have explored the effects of this compound on biological membranes, such as human erythrocytes, where it exhibited different properties compared to chlorpromazine, correlating with its clinical potency (Freeman & Spirtes, 1963).
Surface Activity : Research on the surface activity of this compound has shown interactions with monomolecular films that simulate biological membranes. Chlorpromazine displayed higher surface activity than its sulfoxide (Zografi & Auslander, 1965).
Sulfoxidation Inhibition : An endogenous plasma protein factor has been found to inhibit blood-catalyzed chlorpromazine sulfoxidation, shedding light on the regulation of phenothiazine metabolism (Traficante et al., 1979).
Vascular Responses : this compound has been studied for its effects on vascular responses, showing different activities compared to chlorpromazine in various biological models (Martin et al., 1960).
Metabolic Pathways Comparison : The sulfoxidation pathways of chlorpromazine have been compared with other drugs, revealing differences in the formation of pharmacologically active or inactive metabolites (Traficante et al., 1979).
Plasma Concentrations and Side Effects : Studies have correlated physiological parameters with plasma concentrations of chlorpromazine and its metabolites, including this compound, to understand their effects on the body (Chetty et al., 1999).
Phototoxicity : The phototoxicity of chlorpromazine metabolites, including this compound, has been examined using the mouse tail technique (Ljunggren & Möller, 1977).
Effects on Isolated Rat Atria : The impact of chlorpromazine and its sulfoxide on isolated rat atria has been studied, showing different levels of cardio-depressive effects (Dahl & Refsum, 1976).
Alteration of Plasma Membrane Fluidity and ATPase Activity : Chlorpromazine and its metabolites, including this compound, have been shown to affect liver plasma membrane ATPase activity and membrane fluidity, which are important for normal bile formation (Keeffe et al., 1980).
Safety and Hazards
Chlorpromazine Sulfoxide should be handled in a well-ventilated place. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Chlorpromazine Sulfoxide is primarily used to treat psychiatric disorders such as schizophrenia, but it has other indications . Future research may focus on its other potential uses and its long-term effects. It’s also important to note that the conversion of chlorpromazine under photocatalytic conditions as well as photolytic conditions upon both UV (A) (365 nm) and visible (455 nm) light irradiation was investigated .
Mechanism of Action
- Additionally, it interacts with serotonergic receptors (5-HT1 and 5-HT2), contributing to anxiolytic, antidepressant, and antiaggressive effects .
Target of Action
Mode of Action
Pharmacokinetics
: DrugBank: Chlorpromazine : MedSchool: Chlorpromazine Mechanism of Action
Biochemical Analysis
Biochemical Properties
Chlorpromazine Sulfoxide interacts with various enzymes and proteins. It is a product of the metabolic mechanisms of Chlorpromazine, catalyzed by the cytochrome P450 isoenzyme 1A2 . The metabolic pathways include S-oxidation, aromatic hydroxylation, and N-dealkylation .
Cellular Effects
This compound, like Chlorpromazine, has been found to have similar vasomotor and central nervous system actions
Molecular Mechanism
The molecular mechanism of this compound is not entirely clear. It is known that Chlorpromazine, the parent compound, acts as a strong antagonist of the dopaminergic D2 receptor . The metabolic mechanisms of Chlorpromazine, which result in the formation of this compound, are thought to involve the formation of reactive metabolites that have side effects on the parent drug .
Temporal Effects in Laboratory Settings
Chlorpromazine exhibits multicompartmental pharmacokinetics in most subjects, suggesting that its metabolites, including this compound, may have similar properties .
Dosage Effects in Animal Models
This compound has been found to produce similar effects to Chlorpromazine in dogs .
Metabolic Pathways
This compound is involved in the metabolic pathways of Chlorpromazine, which include S-oxidation, aromatic hydroxylation, and N-dealkylation . These metabolic pathways are catalyzed by the cytochrome P450 isoenzyme 1A2 .
Transport and Distribution
Chlorpromazine, the parent compound, exhibits multicompartmental pharmacokinetics, suggesting that this compound may have similar properties .
Subcellular Localization
Chlorpromazine, the parent compound, is known to affect multiple organ systems and levels of the central nervous system , suggesting that this compound may have similar properties.
Properties
IUPAC Name |
3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPPAOXKZOTMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871817 | |
| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
969-99-3 | |
| Record name | Chlorpromazine sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=969-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Opromazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opromazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPROMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016U10PN9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



